DC4 Crosslinker

Description

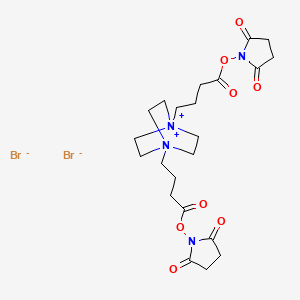

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAJFDEYIAPKX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Br2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The DC4 Crosslinker: An In-depth Technical Guide to its Mechanism of Action and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DC4 crosslinker, a powerful tool in the field of structural proteomics and drug development. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, and present key quantitative data to inform experimental design. This guide is intended for researchers and scientists seeking to leverage chemical crosslinking-mass spectrometry (XL-MS) to elucidate protein-protein interactions and understand the architecture of protein complexes.

Introduction to the DC4 Crosslinker

The DC4 crosslinker, formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide, is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable reagent. Its unique chemical structure, featuring two N-hydroxysuccinimide (NHS) esters and a central quaternary diamine core, makes it particularly well-suited for covalently capturing protein-protein interactions for subsequent analysis by mass spectrometry.[1] The intrinsic positive charges within its core enhance its reactivity and, crucially, facilitate its fragmentation during tandem mass spectrometry (MS/MS), simplifying the identification of crosslinked peptides.[1][2]

Core Mechanism of Action

The mechanism of action of the DC4 crosslinker can be broken down into two key stages: the crosslinking reaction and the subsequent cleavage in the mass spectrometer.

2.1. Amine-Reactive Crosslinking:

DC4 possesses two NHS-ester reactive groups at either end of its spacer arm. These groups react efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The reaction is a nucleophilic acyl substitution, forming stable amide bonds between the crosslinker and the protein(s). This reaction proceeds optimally under slightly alkaline conditions, typically at a pH between 7.2 and 9.0.[1] The two permanent positive charges in the DC4 structure increase the electrophilic character of the reactive ester groups, enhancing their reactivity.

References

An In-Depth Technical Guide to the DC4 Crosslinker for Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DC4 crosslinker, a specialized chemical reagent designed for the study of protein-protein interactions (PPIs) using mass spectrometry (MS). DC4 offers unique advantages for capturing both stable and transient protein complexes in their native states, making it a powerful tool in proteomics, structural biology, and drug discovery.

Introduction to DC4

DC4 is a bifunctional, amine-reactive, and mass spectrometry-cleavable crosslinking agent.[1] Its primary application is to covalently link interacting proteins, effectively "freezing" them in place for subsequent analysis.[1][2] The key features of DC4 are its N-hydroxysuccinimide (NHS) ester reactive groups, a precisely defined spacer arm, and a unique MS-labile core containing two quaternary amine-based positive charges.[1][3] This MS-cleavability is a significant advantage, as it simplifies the complex task of identifying crosslinked peptides from mass spectrometry data, thereby facilitating the high-confidence mapping of protein interaction sites.

Core Properties and Mechanism of Action

DC4's structure is central to its function. The terminal NHS esters react efficiently with primary amines, such as the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds. This reaction proceeds optimally under physiological to slightly alkaline conditions (pH 7.2-9.0).

Chemical and Physical Properties

The essential characteristics of the DC4 crosslinker are summarized below.

| Property | Description | Reference |

| Full Chemical Name | 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide | |

| Molecular Weight | 640.3 g/mol | |

| Spacer Arm Length | ~13.6-18 Å | |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |

| Target Residues | Primary amines (Lysine, Protein N-termini) | |

| Key Feature | MS-cleavable due to quaternary amine core | |

| Solubility | Highly soluble (up to 1 M solutions) |

Mechanism of Covalent Crosslinking

The crosslinking process involves a two-step nucleophilic acyl substitution where each NHS ester on the DC4 molecule reacts with an amine group on a protein.

Mechanism of MS-Cleavage

A defining feature of DC4 is its susceptibility to fragmentation during collision-induced dissociation (CID) in a mass spectrometer. The two intrinsic positive charges within the core structure create labile bonds. Fragmentation occurs on either side of these charges, breaking the crosslinker while leaving the two previously linked peptides intact. This predictable cleavage simplifies data analysis by generating characteristic ion pairs that are easily identifiable, which can then be selected for further fragmentation (MS3) to determine their sequences.

Applications in Protein Interaction Studies

DC4 is a versatile tool for probing protein architecture and interaction networks. Its ability to stabilize complexes allows researchers to:

-

Identify Novel PPIs: Capture and identify new or transient protein binding partners within complex biological samples.

-

Map Protein Interactomes: Perform system-wide analysis of protein interaction networks within cells or organelles.

-

Elucidate Complex Topology: Provide distance constraints between linked amino acids, aiding in the computational modeling of the three-dimensional structures of protein complexes.

-

Analyze Dynamic Interactions: Stabilize weak or transient interactions that are often lost during traditional biochemical purification methods like affinity purification.

Experimental Protocols and Workflow

A successful crosslinking experiment requires careful optimization. The following sections provide a generalized protocol for an in vitro crosslinking experiment and a summary of key reaction parameters.

General Experimental Workflow

The overall process from sample preparation to data analysis follows a multi-stage workflow. This involves the initial crosslinking reaction, quenching to stop the reaction, sample preparation for mass spectrometry, and finally, data acquisition and specialized bioinformatic analysis.

Detailed Protocol for In Vitro Crosslinking

This protocol is adapted from a procedure for crosslinking Bovine Serum Albumin (BSA) and can be used as a starting point for other purified protein systems.

-

Protein Preparation:

-

Prepare the protein of interest (e.g., BSA) at a concentration of 1 mg/mL in a suitable buffer, such as 50 mM HEPES (pH 7.4) with 100 mM NaCl.

-

-

Crosslinker Preparation:

-

Prepare a fresh stock solution of DC4 (e.g., 50-100 mM) in an anhydrous solvent like DMSO immediately before use.

-

-

Crosslinking Reaction:

-

Add the DC4 stock solution to the protein solution to a final concentration of 0.5 mM to 1.0 mM.

-

Incubate the reaction mixture for 20-40 minutes at room temperature.

-

Optimization Note: The optimal crosslinker-to-protein ratio and incubation time should be determined empirically, often by assessing the products via SDS-PAGE.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer, such as ammonium bicarbonate (500 mM stock), to a final concentration of 50 mM.

-

Incubate for 20 minutes at room temperature to ensure all reactive NHS esters are neutralized.

-

-

Sample Preparation for Mass Spectrometry:

-

Denaturation: Add sodium deoxycholate to a final concentration of 1% to denature the crosslinked proteins.

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 20 minutes.

-

Alkylation: Add 2-chloroacetamide to a final concentration of 40 mM and incubate for 40 minutes in the dark.

-

Digestion: Perform enzymatic digestion (e.g., with trypsin) according to standard protocols to generate peptides for MS analysis.

-

Summary of Experimental Parameters

| Parameter | Typical Range / Condition | Purpose | Reference |

| DC4 Concentration | 0.5 mM - 1.0 mM | Initiates the crosslinking reaction. Concentration must be optimized. | |

| Protein Concentration | ~1 mg/mL | Sufficient protein is needed for efficient intermolecular crosslinking. | |

| Reaction Buffer | HEPES or PBS, pH 7.2-9.0 | Provides optimal pH for the NHS-ester reaction with primary amines. | |

| Incubation Time | 20 - 40 minutes | Allows the crosslinking reaction to proceed. | |

| Temperature | Room Temperature (~25°C) | Standard condition for the reaction. | |

| Quenching Agent | 50 mM Ammonium Bicarbonate | Neutralizes unreacted DC4 to stop the reaction. |

Conclusion

The DC4 crosslinker is a sophisticated tool for modern proteomics and structural biology. Its well-defined spacer length, high reactivity, and, most importantly, its MS-cleavable nature address many of the challenges associated with identifying crosslinked peptides. By enabling the confident identification of protein interaction sites, DC4 provides researchers with critical data to understand complex cellular processes, define the architecture of molecular machines, and accelerate the development of targeted therapeutics.

References

The DC4 Crosslinker: A Technical Guide for Advanced Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular function, understanding the dynamic network of protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient and stable interactions, providing spatial constraints to elucidate protein complex architecture and interaction interfaces. The DC4 crosslinker, a mass spectrometry-cleavable reagent, offers distinct advantages for in-depth structural proteomics. This guide provides a comprehensive overview of the DC4 crosslinker, its chemical properties, experimental applications, and data analysis considerations to empower researchers in its effective utilization.

Core Structure and Physicochemical Properties of DC4

The DC4 crosslinker, formally named 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide, is a homobifunctional, amine-reactive crosslinking agent.[1] Its core structure is characterized by a central 1,4-diazoniabicyclo[2.2.2]octane (DABCO) moiety, which imparts two intrinsic positive charges.[2][3] This feature enhances its reactivity and, crucially, facilitates its fragmentation during mass spectrometry analysis.[2]

| Property | Value | Reference |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide | [1] |

| Chemical Formula | C22H32Br2N4O8 | |

| Molecular Weight | 640.3 g/mol | |

| CAS Number | 1374647-94-5 | |

| Spacer Arm Length | ~18 Å | |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |

| Target Residues | Primary amines (Lysine, N-terminus) | |

| Solubility | Highly soluble in aqueous buffers (up to 1 M) | |

| Storage Stability | Stable as a solid over long-term storage |

Mechanism of Action and Mass Spectrometry Cleavage

DC4 functions by covalently linking primary amine groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.

A key feature of DC4 is its susceptibility to fragmentation under collision-induced dissociation (CID) in a mass spectrometer. The two intrinsic positive charges on the central DABCO core make the crosslinker labile. Fragmentation occurs on either side of these charges, resulting in the cleavage of the crosslinked peptides into their constituent peptides. This predictable fragmentation pattern simplifies the identification of crosslinked peptides in complex mixtures, as it generates characteristic ion pairs separated by a defined mass.

Experimental Protocols

Synthesis of DC4 Crosslinker

While a detailed, step-by-step synthesis protocol for DC4 is not publicly available in the primary literature, the general synthetic strategy involves the reaction of a precursor containing the 1,4-diazabicyclo[2.2.2]octane (DABCO) core with a reagent that introduces the N-hydroxysuccinimide (NHS) ester functional groups. The synthesis of a similar, asymmetrical crosslinker, APDC4, was described as following a strategy similar to that of DC4. This suggests a multi-step synthesis likely involving the protection and deprotection of functional groups to ensure the correct connectivity. The synthesis of the DABCO core itself can be achieved through various organic chemistry routes.

Protein Crosslinking with DC4 (General Protocol)

This protocol is a general guideline and should be optimized for the specific protein or protein complex under investigation.

Materials:

-

Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

-

DC4 crosslinker

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

SDS-PAGE analysis reagents

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that would compete with the crosslinking reaction. The optimal pH for the reaction is typically between 7.2 and 9.0.

-

Crosslinker Preparation: Immediately before use, dissolve the DC4 crosslinker in the reaction buffer to create a stock solution.

-

Optimization of Crosslinker Concentration: To determine the optimal DC4-to-protein molar ratio, perform a series of trial reactions with varying ratios (e.g., 10:1, 25:1, 50:1, 100:1). The goal is to maximize intra- and inter-protein crosslinks of interest while minimizing non-specific aggregation.

-

Crosslinking Reaction: Add the appropriate volume of the DC4 stock solution to the protein sample. Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any unreacted DC4. Incubate for 15-30 minutes at room temperature.

-

Analysis of Crosslinking Efficiency: Analyze the crosslinking products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.

Sample Preparation for Mass Spectrometry

-

Protein Denaturation, Reduction, and Alkylation: After quenching, denature the crosslinked protein sample (e.g., with urea or SDS). Reduce disulfide bonds with a reducing agent like DTT or TCEP, and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide to prevent their re-formation.

-

Proteolytic Digestion: Digest the protein sample into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

-

Enrichment of Crosslinked Peptides (Optional but Recommended): Crosslinked peptides are often present in low abundance. Enrichment methods like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to separate the larger, more highly charged crosslinked peptides from the more abundant linear peptides.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column prior to mass spectrometry analysis.

Mass Spectrometry Analysis

-

LC-MS/MS Analysis: Analyze the peptide sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a liquid chromatography system.

-

Data-Dependent Acquisition (DDA): A common acquisition strategy is DDA, where the mass spectrometer automatically selects the most intense precursor ions for fragmentation (MS/MS). For DC4-crosslinked peptides, an MS3 approach is often beneficial.

-

MS1: A full scan to detect all peptide precursor ions.

-

MS2 (CID): Fragmentation of the crosslinked peptide precursor ion to generate the characteristic cleaved peptide pairs.

-

MS3 (HCD or ETD): Further fragmentation of the individual cleaved peptides to obtain sequence information for identification.

-

-

Data Analysis: Use specialized software (e.g., xQuest, pLink, MeroX) to identify the crosslinked peptides from the complex MS/MS data. These programs are designed to search for the characteristic fragmentation patterns of the crosslinker and identify the sequences of the two linked peptides.

Case Study: Elucidation of Aldolase Quaternary Structure

The utility of the DC4 crosslinker was demonstrated in a study of the homotetrameric protein aldolase. Crosslinking with DC4 followed by mass spectrometry analysis successfully identified both intra-subunit and inter-subunit crosslinks. These identified crosslinks provided distance constraints that were consistent with the known crystal structure of the aldolase tetramer.

| Crosslinked Residues (Aldolase) | Peptide 1 | Peptide 2 | Type of Crosslink | Cα-Cα Distance (Å) in Crystal Structure | Reference |

| K107 - K146 | 100-117 | 134-158 | Intra-subunit | 23.0 | |

| K146 - K229 | 134-158 | 212-232 | Intra-subunit | 22.4 | |

| K41 - K229 | 30-44 | 212-232 | Inter-subunit | 7.0 | |

| K107 - K229 | 100-117 | 212-232 | Inter-subunit | 21.0 |

Data Analysis and Visualization

The identification of DC4-crosslinked peptides involves searching the MS/MS data for pairs of peptides that are linked by the mass of the crosslinker remnant after fragmentation. Specialized software is essential for this complex task.

An example of a data analysis workflow is as follows:

Caption: A generalized workflow for the analysis of DC4 crosslinking mass spectrometry data.

The identified crosslinks can then be visualized in the context of the protein's or protein complex's structure. For example, the inter-subunit crosslinks identified in the aldolase tetramer can be represented as distance restraints between the subunits.

Caption: A schematic representation of inter-subunit crosslinks in the aldolase tetramer identified using DC4.

Conclusion

The DC4 crosslinker is a valuable tool for researchers studying protein-protein interactions and protein complex architecture. Its key features, including its amine reactivity, defined spacer length, and, most importantly, its mass spectrometry-cleavable nature, facilitate the confident identification of crosslinked peptides. By providing crucial distance constraints, DC4, in conjunction with mass spectrometry and computational modeling, enables a deeper understanding of the intricate machinery of the cell. Careful optimization of experimental conditions and the use of appropriate data analysis software are essential for maximizing the insights gained from this powerful technology.

References

The DC4 Crosslinker: A Technical Guide to Spacer Arm Length and Reactivity for Advanced Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the DC4 crosslinker, a powerful tool for the covalent stabilization of protein-protein interactions. We delve into the specifics of its spacer arm length, its unique reactivity profile, and provide detailed experimental protocols to enable its effective application in your research. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage DC4 for the elucidation of protein complex architecture and the discovery of novel therapeutic targets.

Introduction to the DC4 Crosslinker

The DC4 crosslinker is a homobifunctional, mass spectrometry (MS)-cleavable reagent designed for the study of protein-protein interactions. Its chemical structure features two N-hydroxysuccinimide (NHS) esters as reactive groups, which target primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. A key feature of DC4 is its central 1,4-diazoniabicyclo[2.2.2]octane (DABCO) moiety, which imparts two permanent positive charges. This unique characteristic enhances its reactivity and, more importantly, facilitates the identification of crosslinked peptides during mass spectrometry analysis through predictable fragmentation patterns.

Spacer Arm Length and Structural Flexibility

The spacer arm of the DC4 crosslinker has a defined length of approximately 18 angstroms (Å). This positions it as an intermediate-length crosslinker, suitable for capturing a range of protein interactions. While the 18 Å length provides a specific distance constraint, studies have demonstrated that DC4 can effectively crosslink lysine residues that are separated by distances ranging from as short as 7 Å to as long as 39 Å. This apparent flexibility is attributed to the dynamic nature of proteins in solution, where protein backbone and side-chain movements can bring reactive sites into proximity for crosslinking, even if their static distance in a crystal structure is greater than the spacer arm length.

Reactivity and Reaction Mechanism

The reactivity of the DC4 crosslinker is governed by its two NHS-ester functional groups. These groups react with primary amines under mild pH conditions, typically between 7.2 and 9.0, to form stable amide bonds. The presence of the two intrinsic positive charges on the DABCO core enhances the electrophilicity of the NHS esters, contributing to the high reactivity of the crosslinker.

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the DC4 crosslinker.

Table 1: Physicochemical Properties of DC4 Crosslinker

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₂Br₂N₄O₈ | [1] |

| Molecular Weight | 640.3 g/mol | [1] |

| Spacer Arm Length | ~18 Å | [2] |

| CAS Number | 1374647-94-5 | [2] |

| Solubility | DMSO: ~11 mg/mLPBS (pH 7.2): ~3 mg/mL | [3] |

| Storage | -20°C | |

| Stability | ≥ 4 years (as solid) |

Table 2: Reactivity and Crosslinking Parameters

| Parameter | Value/Range | Reference |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |

| Target Functional Groups | Primary amines (Lysine, N-terminus) | |

| Optimal Reaction pH | 7.2 - 9.0 | |

| Effective Crosslinking Distance | 7 Å - 39 Å |

Experimental Protocols

The following protocols provide a general framework for using the DC4 crosslinker. Optimization of parameters such as protein and crosslinker concentrations, and incubation time is recommended for each specific biological system.

General Protein Crosslinking Protocol

-

Sample Preparation:

-

Prepare the purified protein or protein complex in an amine-free buffer (e.g., HEPES, PBS) at a concentration typically ranging from 0.1 to 1 mg/mL.

-

Ensure the pH of the buffer is between 7.2 and 8.5 for optimal reactivity of the NHS esters.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve the DC4 crosslinker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50 mM).

-

-

Crosslinking Reaction:

-

Add the DC4 stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 500-fold molar excess of the crosslinker over the protein. It is crucial to perform a titration to determine the optimal crosslinker concentration.

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.

-

-

Quenching the Reaction:

-

Stop the crosslinking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted crosslinker is quenched.

-

-

Analysis of Crosslinked Products:

-

The crosslinked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

-

Sample Preparation for Mass Spectrometry Analysis

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the crosslinked protein sample using a denaturing agent like urea or by adding sodium deoxycholate to a final concentration of 1%.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20-40 mM and incubating for 30 minutes in the dark at room temperature.

-

-

Enzymatic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

-

Perform an initial digestion with an enzyme such as trypsin (enzyme-to-protein ratio of 1:50 to 1:100 w/w) and incubate overnight at 37°C.

-

For improved sequence coverage, a sequential digestion with a second protease, such as GluC (enzyme-to-protein ratio of 1:50 w/w), can be performed by incubating for an additional 4-6 hours at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.

-

Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges or ZipTips according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the sample using a high-resolution mass spectrometer. The MS-cleavable nature of DC4 allows for the use of MS2/MS3 or pseudo-MS3 acquisition methods to identify the crosslinked peptides. During CID fragmentation, the DC4 crosslinker cleaves at the charged DABCO core, generating a characteristic doublet of ions separated by a defined mass, which simplifies the identification of the crosslinked peptide pair.

-

Visualizations

Experimental Workflow for Crosslinking Mass Spectrometry

Caption: A generalized workflow for protein crosslinking using DC4 followed by mass spectrometry analysis.

Logical Relationship of DC4 in Studying Protein-Protein Interactions

Caption: Logical diagram illustrating the use of DC4 to capture and identify protein-protein interactions.

Simplified Signaling Pathway Investigation using DC4

Caption: Diagram showing how DC4 can be used to identify protein interactions within a signaling cascade.

References

The DC4 Crosslinker in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate the intricate network of these interactions. At the forefront of this technology is the DC4 crosslinker, a mass spectrometry-cleavable reagent that has revolutionized the identification of protein interaction sites. This technical guide provides a comprehensive overview of the DC4 crosslinker, its applications in proteomics, detailed experimental protocols, and data analysis strategies.

Introduction to the DC4 Crosslinker

The DC4 crosslinker, formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide, is a homobifunctional, N-hydroxysuccinimide (NHS)-ester based crosslinker.[1] It is specifically designed for the study of protein structures and interactions by covalently linking primary amino groups, primarily on lysine residues and N-termini of proteins.[1]

A key feature of the DC4 crosslinker is its unique 1,4-diazoniabicyclo[2.2.2]octane (DABCO) core, which contains two intrinsic positive charges.[1][2] This structural characteristic makes the crosslinker susceptible to fragmentation during collision-induced dissociation (CID) in a mass spectrometer, a property that greatly simplifies the identification of cross-linked peptides.[2]

Chemical and Physical Properties of DC4

A summary of the key chemical and physical properties of the DC4 crosslinker is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C22H32Br2N4O8 | |

| Molecular Weight | 640.3 g/mol | |

| CAS Number | 1374647-94-5 | |

| Spacer Arm Length | ~18 Å | |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |

| Target Residues | Lysine, N-terminus | |

| Cleavability | MS-cleavable (CID) | |

| Solubility | Highly soluble in aqueous buffers (e.g., 1 M solutions) | |

| Storage Temperature | -20°C |

Mechanism of Action and Advantages in Mass Spectrometry

The DC4 crosslinker reacts with primary amines on proteins, forming stable amide bonds. The reaction is most efficient at a pH range of 7.2 to 9.0. The true power of DC4 lies in its behavior within the mass spectrometer.

During tandem mass spectrometry (MS/MS or MS2), the two intrinsic positive charges on the DABCO core promote facile cleavage of the crosslinker on either side of the charged core. This predictable fragmentation pattern generates a characteristic signature in the mass spectrum: a pair of ions for each cross-linked peptide, where the mass difference between the ions corresponds to a specific fragment of the DC4 crosslinker. This simplifies the complex task of identifying two different peptide sequences from a single MS/MS spectrum.

The fragmentation of the cross-linked peptide can be further analyzed in an MS3 experiment, where the individual peptide fragments are isolated and fragmented again to determine their amino acid sequences.

Figure 1: Workflow of DC4 cross-linking from protein complex to peptide sequencing.

Applications of DC4 in Proteomics

The unique properties of the DC4 crosslinker make it a valuable tool for a range of applications in proteomics and drug development.

Mapping Protein-Protein Interactions

The primary application of DC4 is in the identification of protein-protein interactions. By covalently linking proteins that are in close proximity, DC4 allows for the capture of both stable and transient interactions that might be lost during traditional biochemical purification methods. Subsequent analysis by mass spectrometry reveals the specific sites of interaction, providing valuable insights into the architecture of protein complexes.

Probing Protein Conformation and Topology

Intra-protein cross-links, where two residues within the same protein are linked, can provide distance constraints that are useful for modeling the three-dimensional structure of proteins and protein complexes. This information is particularly valuable for proteins that are difficult to crystallize or are too large for NMR analysis.

Studying the Dynamics of Protein Complexes

By comparing the cross-linking patterns of a protein complex under different conditions (e.g., in the presence and absence of a drug candidate), researchers can gain insights into conformational changes and the dynamics of protein interactions. This can be instrumental in understanding the mechanism of action of a drug or the effect of mutations on protein function.

Target Identification and Validation in Drug Development

DC4-based XL-MS can be employed to identify the cellular targets of a small molecule. By using a drug molecule that has been derivatized with a reactive group, it is possible to cross-link the drug to its protein targets in a cellular lysate or even in living cells. Subsequent proteomic analysis can then identify the bound proteins, thus validating the drug's target and potentially uncovering off-target effects.

Experimental Protocols

The following sections provide a detailed methodology for a typical DC4 cross-linking experiment, from sample preparation to mass spectrometry analysis.

In-solution Cross-linking of a Purified Protein Complex

This protocol is adapted from the study of the aldolase tetramer using the DC4 crosslinker.

Materials:

-

Purified protein complex (e.g., Aldolase)

-

DC4 crosslinker stock solution (e.g., 10 mM in DMSO or aqueous buffer)

-

Cross-linking buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM KCl)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents

-

In-solution digestion reagents (see section 4.2)

Procedure:

-

Optimization of Crosslinker Concentration:

-

Prepare a series of reactions with a constant protein concentration and varying molar ratios of DC4 to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).

-

Incubate the reactions at room temperature for 30 minutes.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

-

Analyze the reaction products by SDS-PAGE to determine the optimal DC4 concentration that maximizes the formation of cross-linked species while minimizing non-specific aggregation.

-

-

Preparative Scale Cross-linking:

-

Based on the optimization results, set up a larger scale reaction with the optimal DC4-to-protein ratio.

-

Incubate and quench the reaction as described above.

-

In-solution Digestion of Cross-linked Proteins

Materials:

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Tris-HCl buffer

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Denaturation and Reduction:

-

Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

-

Alkylation:

-

Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Digestion:

-

Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

-

-

Quenching and Desalting:

-

Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

-

Dry the desalted peptides in a vacuum centrifuge.

-

Mass Spectrometry Analysis

Instrumentation:

-

A high-resolution mass spectrometer capable of MS3 fragmentation (e.g., Orbitrap Fusion Lumos or similar).

Procedure:

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

-

Separate the peptides using a reversed-phase liquid chromatography (LC) system coupled to the mass spectrometer.

-

Set up a data-dependent acquisition (DDA) method.

-

In the MS2 method, select precursor ions with a charge state of +3 or higher for fragmentation by CID.

-

In the MS3 method, select the characteristic fragment ions from the DC4 cleavage for further fragmentation to obtain sequence information.

-

Data Analysis

The analysis of XL-MS data requires specialized software that can identify cross-linked peptides from the complex MS/MS spectra.

Figure 2: A typical data analysis workflow for DC4 cross-linking experiments.

Database Searching

Several software packages are available for the analysis of XL-MS data, including pLink, MeroX, and xQuest. These programs have specific algorithms to handle the complexity of cross-linked peptide spectra.

Key search parameters to consider:

-

Cross-linker: Specify DC4 and its mass.

-

Enzyme: Specify the protease used for digestion (e.g., Trypsin).

-

Precursor and fragment mass tolerance: Set according to the specifications of the mass spectrometer.

-

Variable modifications: Include carbamidomethylation of cysteine (if alkylation was performed) and oxidation of methionine.

-

Cross-link modifications: Specify the mass of the DC4 remnant on the cross-linked peptides.

Data Validation and Interpretation

The output from the database search will be a list of identified cross-linked peptides. It is crucial to filter this list to a high confidence level, typically using a false discovery rate (FDR) of 1-5%. The validated cross-links can then be visualized on existing protein structures or used to build new structural models.

Quantitative Analysis of DC4 Cross-linked Peptides

While the primary use of DC4 is for qualitative identification of PPIs, quantitative approaches can be employed to study the dynamics of these interactions. This can be achieved by using stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), in conjunction with DC4 cross-linking. By comparing the relative abundance of cross-linked peptides between different experimental conditions, researchers can quantify changes in protein interactions.

A study on the application of DC4 to the model protein aldolase identified several inter- and intra-subunit cross-links, which were consistent with the known crystal structure of the protein. The table below summarizes a subset of the identified cross-linked peptides from that study.

| Cross-linked Residues | Peptide Sequences | Inter-Lysine Distance (Å) in Crystal Structure |

| K146 - K146 (Inter-subunit) | YQLLKPSFR - YQLLKPSFR | 7.0 |

| K146 - K229 (Inter-subunit) | YQLLKPSFR - IGGLCSLPLAQK | 23.0 |

| K107 - K146 (Intra-subunit) | VLAHGYPK - YQLLKPSFR | 15.0 |

| K107 - K229 (Intra-subunit) | VLAHGYPK - IGGLCSLPLAQK | 21.0 |

Data adapted from Clifford-Nunn et al., J. Am. Soc. Mass Spectrom. 2012, 23, 201-212.

Conclusion

The DC4 crosslinker has proven to be an invaluable tool in the field of proteomics for the study of protein-protein interactions and protein structure. Its MS-cleavable nature significantly simplifies the data analysis workflow, making XL-MS more accessible to a broader range of researchers. As mass spectrometry technology continues to advance, the applications of DC4 and similar reagents in basic research and drug development are expected to expand, providing deeper insights into the complex machinery of the cell.

References

An In-depth Technical Guide to the Solubility and Stability of the DC4 Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the DC4 crosslinker, a bifunctional, amine-reactive, and mass spectrometry-cleavable reagent crucial for studying protein-protein interactions. The information presented herein is intended to assist researchers in the effective design and execution of experiments involving DC4, particularly in the fields of proteomics, structural biology, and drug development.

Core Properties of DC4 Crosslinker

DC4, with the chemical formula C₂₂H₃₂Br₂N₄O₈ and a molecular weight of 640.3 g/mol , is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters.[1] These reactive groups target primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. A key feature of DC4 is its cleavability under collision-induced dissociation (CID) in a mass spectrometer, which simplifies the identification of crosslinked peptides.[2]

Solubility of DC4 Crosslinker

The solubility of a crosslinker is a critical parameter that influences its handling, storage, and reactivity in aqueous buffers commonly used for biological experiments. DC4 exhibits favorable solubility in both aqueous and organic solvents, facilitating its use in a variety of experimental setups.

Quantitative Solubility Data

The following table summarizes the known solubility of the DC4 crosslinker in different solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL | [3][4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | [3] |

| Aqueous Buffers | Up to 1 M |

Experimental Protocol for Determining Solubility

A precise determination of solubility in a specific buffer system is often necessary for experimental optimization. The following protocol, based on the shake-flask method, can be adapted to determine the solubility of DC4 in a solvent of choice.

Materials:

-

DC4 Crosslinker

-

Solvent of interest (e.g., specific buffer, organic solvent)

-

Vials with tight-sealing caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of DC4 crosslinker to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved DC4:

-

Prepare a series of standard solutions of DC4 of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method:

-

HPLC: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Detect DC4 using a UV detector at an appropriate wavelength (e.g., 260 nm, the absorbance maximum for the NHS leaving group).

-

UV-Vis Spectrophotometry: Measure the absorbance of the filtered supernatant at 260 nm.

-

-

Construct a calibration curve from the standard solutions and determine the concentration of DC4 in the saturated solution.

-

-

Reporting Solubility:

-

Express the solubility in mg/mL or mol/L at the specified temperature.

-

Stability of DC4 Crosslinker

The stability of the DC4 crosslinker is crucial for its storage and for maintaining its reactivity during crosslinking experiments. As an NHS-ester containing compound, DC4 is susceptible to hydrolysis, particularly in aqueous solutions.

Stability Profile

-

Solid Form: DC4 is stable as a crystalline solid for at least four years when stored at -20°C.

-

Aqueous Solutions: Aqueous solutions of DC4 are not recommended for storage for more than one day due to the hydrolysis of the NHS esters. The rate of hydrolysis increases with increasing pH. NHS esters are most reactive with primary amines at a pH range of 7.2-8.5, but hydrolysis is a competing reaction that also accelerates at higher pH.

Experimental Protocol for Assessing Stability (Hydrolysis Rate)

The stability of DC4 in an aqueous buffer can be assessed by monitoring the rate of hydrolysis of its NHS esters. This can be achieved by spectrophotometrically measuring the release of N-hydroxysuccinimide (NHS).

Materials:

-

DC4 Crosslinker

-

Aqueous buffer of interest (amine-free, e.g., phosphate buffer, HEPES buffer) at a specific pH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of DC4 Solution:

-

Dissolve a known amount of DC4 in the chosen amine-free buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM). The buffer should be pre-equilibrated to the desired temperature.

-

-

Spectrophotometric Monitoring:

-

Immediately after dissolving the DC4, transfer the solution to a quartz cuvette.

-

Measure the absorbance at 260 nm at regular time intervals (e.g., every 5 minutes) over a period of several hours. The NHS leaving group has a characteristic absorbance at this wavelength.

-

Use the same buffer as a blank.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm against time.

-

The increase in absorbance over time corresponds to the release of NHS and thus the hydrolysis of the DC4 crosslinker.

-

The initial rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life of the crosslinker in the specific buffer can also be calculated from this data.

-

Experimental Workflow and Signaling Pathway Application

The primary application of the DC4 crosslinker is in the study of protein-protein interactions using crosslinking mass spectrometry (XL-MS). The following sections describe a general experimental workflow and a relevant signaling pathway where DC4 can be utilized.

General Experimental Workflow for Protein Crosslinking

The following diagram illustrates a typical workflow for a protein crosslinking experiment using DC4, from sample preparation to data analysis.

Application in Studying the EGFR Signaling Pathway

Chemical crosslinking is a valuable tool for studying the dimerization and protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. DC4 can be used to capture the transient interactions of EGFR with its binding partners upon ligand stimulation.

The following diagram illustrates the use of DC4 to study the dimerization of EGFR and its interaction with the adaptor protein Grb2.

Detailed Experimental Protocols

Protocol for In Vitro Protein Crosslinking with DC4

This protocol provides a general procedure for crosslinking purified proteins in solution. Optimization of the DC4 concentration and incubation time is recommended for each specific system.

Materials:

-

Purified protein(s) of interest

-

DC4 Crosslinker

-

Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

SDS-PAGE reagents

-

Anhydrous DMSO

Procedure:

-

Sample Preparation:

-

Prepare the protein sample in the amine-free reaction buffer. A typical protein concentration is in the low micromolar range (1-10 µM).

-

If necessary, perform a buffer exchange to remove any amine-containing substances.

-

-

DC4 Stock Solution:

-

Immediately before use, prepare a stock solution of DC4 in anhydrous DMSO (e.g., 50 mM).

-

-

Optimization of DC4 Concentration (Titration):

-

Set up a series of reactions with a constant protein concentration and varying final concentrations of DC4 (e.g., 25 µM to 2 mM). A 20- to 500-fold molar excess of crosslinker to protein is a common starting range.

-

Add the DC4 stock solution to the protein samples and mix gently.

-

Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Analyze the samples by SDS-PAGE to identify the optimal DC4 concentration that yields crosslinked products without excessive aggregation.

-

-

Crosslinking Reaction:

-

Using the optimized conditions, perform the crosslinking reaction.

-

-

Analysis:

-

Analyze the crosslinked sample by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.

-

For identification of crosslinked residues, the sample can be further processed for mass spectrometry analysis (in-gel or in-solution digestion followed by LC-MS/MS).

-

This guide provides foundational knowledge and protocols for the effective use of the DC4 crosslinker. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to achieve reliable and informative results in the study of protein interactions.

References

understanding MS-cleavable crosslinkers

An In-Depth Technical Guide to MS-Cleavable Crosslinkers for Protein Interaction Analysis

Introduction

Crosslinking mass spectrometry (XL-MS) has become an indispensable tool in structural biology and proteomics, providing crucial insights into protein-protein interactions (PPIs) and the architecture of protein complexes within their native environments.[1][2][3] This technique utilizes chemical crosslinkers to create covalent bonds between amino acid residues that are in close proximity, effectively "freezing" interactions for subsequent analysis by mass spectrometry.[1][2]

While traditional, non-cleavable crosslinkers have been instrumental, the complexity of the resulting data has often limited their application, especially in proteome-wide studies. The development of Mass Spectrometry (MS)-cleavable crosslinkers represents a significant advancement, simplifying data acquisition and analysis and thereby expanding the scope and reliability of XL-MS studies. These innovative reagents contain a labile bond within their spacer arm that can be selectively fragmented in the gas phase during tandem mass spectrometry (MS/MS). This cleavage decouples the crosslinked peptides, which dramatically simplifies their identification and characterization.

This guide provides a comprehensive technical overview of MS-cleavable crosslinkers, targeting researchers, scientists, and drug development professionals. It covers the core concepts, types of cleavable chemistries, detailed experimental workflows, data analysis strategies, and key applications.

Core Concepts of MS-Cleavable Crosslinkers

A typical crosslinker is composed of three key elements: two reactive groups that target specific amino acid side chains, and a spacer arm that connects them. In MS-cleavable crosslinkers, this spacer arm contains a strategically placed bond that is stable during biochemical procedures but labile under the conditions of mass spectrometric fragmentation, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

The primary advantage of this design is the simplification of MS/MS spectra. When a crosslinked peptide precursor ion is selected for fragmentation (MS2), the initial, low-energy cleavage of the linker produces characteristic fragment ions or a "doublet" signal, where each peak in the doublet corresponds to one of the original peptides with a remnant of the crosslinker attached. This signature pattern allows for the unambiguous identification of crosslinked peptides and can trigger a subsequent round of fragmentation (MS3) on these generated ions to determine the amino acid sequence of each peptide and pinpoint the site of crosslinking.

Types of MS-Cleavable Crosslinkers

A variety of MS-cleavable crosslinkers have been developed, each with distinct reactive groups, spacer lengths, and cleavage chemistries. The choice of crosslinker is critical and depends on the specific application, such as whether the study is on purified complexes or in a complex cellular environment (in-vivo).

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Reactivity | Cleavage Mechanism (MS) | Key Features |

| Disuccinimidyl dibutyric urea | DSBU | 12.5 Å | Amine-reactive (Lys, N-terminus), Hydroxy-reactive (Ser, Thr, Tyr) | CID-cleavable urea bond | Generates characteristic doublet ions upon cleavage. Widely used for in-vitro and in-vivo studies. |

| Disuccinimidyl sulfoxide | DSSO | 10.1 Å | Amine-reactive (Lys, N-terminus) | CID-cleavable sulfoxide bond | Asymmetric cleavage simplifies spectra. One of the most common MS-cleavable crosslinkers. |

| Dihydroxysuccinimidyl sulfoxide | DHSO | Not specified | Carboxyl-reactive (Asp, Glu) | CID-cleavable sulfoxide bond | Targets acidic residues, complementing amine-reactive linkers. |

| Bis(maleimido)sulfoxide | BMSO | Not specified | Sulfhydryl-reactive (Cys) | CID-cleavable sulfoxide bond | Specific for cysteine residues, useful for targeted studies. |

| Protein Interaction Reporter | PIR | Variable | Amine-reactive (Lys, N-terminus) | Weak Asp-Pro peptide bond | Releases a specific reporter ion upon cleavage. |

| Diallylurea | DAU | Not specified | Amine-reactive (Lys, N-terminus) | CID-cleavable urea bond | Similar principle to DSBU. |

| DC4 | DC4 | 13.6 Å | Amine-reactive (Lys, N-terminus) | Quaternary amine | Contains intrinsic positive charges, facilitating fragmentation. |

Experimental Workflow

A typical XL-MS experiment involves four main stages: crosslinking, sample preparation (digestion), enrichment of crosslinked peptides, and finally, LC-MS/MS analysis and data interpretation.

Experimental Protocols

Step 1: Crosslinking Reaction (using DSBU as an example)

-

For Purified Complexes:

-

Prepare the protein complex in a suitable buffer (e.g., HEPES, pH 7.5). Ensure the buffer is amine-free (avoid Tris or glycine).

-

Prepare a fresh stock solution of DSBU in an anhydrous solvent like DMSO (e.g., 25-50 mM).

-

Add the DSBU stock solution to the protein sample to a final concentration of 0.5 - 2 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 4°C.

-

Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

-

-

For In-Vivo Crosslinking:

-

Culture cells to the desired density.

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS).

-

Add the membrane-permeable crosslinker (e.g., DSBU) to the cell suspension.

-

Incubate for the optimized time, then quench the reaction as described above.

-

Lyse the cells to extract proteins for downstream processing.

-

Step 2: Protein Digestion

-

Precipitate the crosslinked proteins using acetone or TCA to remove interfering substances.

-

Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating for 1 hour at 37°C.

-

Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating for 30 minutes in the dark.

-

Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to < 1.5 M.

-

Add a protease, typically Trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

-

Acidify the sample with formic acid or TFA to inactivate the trypsin and prepare it for the next step.

Step 3: Enrichment of Crosslinked Peptides Due to their low abundance, enriching for crosslinked peptides is a critical step.

-

Size Exclusion Chromatography (SEC): This is a common and effective method. Since crosslinked peptides are larger than most linear peptides, SEC can effectively separate them. Peptides are fractionated using a suitable SEC column, and the earlier-eluting, higher-molecular-weight fractions containing the crosslinks are collected for analysis.

-

Strong Cation Exchange (SCX): This method separates peptides based on charge. Crosslinked peptides typically carry a higher charge state (≥3+), allowing for their separation from singly or doubly charged linear peptides.

-

Affinity Purification: Some crosslinkers are designed with an affinity tag (e.g., biotin). This allows for highly specific enrichment of crosslinked species using affinity chromatography (e.g., streptavidin beads), which is particularly powerful for complex samples from in-vivo experiments.

Step 4: LC-MS/MS Data Acquisition

-

The enriched peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A data-dependent acquisition (DDA) strategy is typically employed, often focusing on precursor ions with a charge state of 3+ or higher, as these are more likely to be crosslinked peptides.

-

An MS2-MS3 acquisition strategy is common for cleavable crosslinkers. In the MS2 scan, a low collision energy (CID/HCD) is used to cleave the linker, generating the characteristic doublet ions. The instrument's software then triggers MS3 scans on these specific doublet ions using a higher collision energy to fragment the individual peptide backbones for sequence identification.

Mass Spectrometry and Data Analysis

The key to MS-cleavable crosslinkers is their predictable fragmentation pattern, which is exploited by specialized software to confidently identify crosslinks.

Specialized software is required to handle the complexity of XL-MS data. Programs like MeroX, xQuest, and MetaMorpheusXL are designed to recognize the unique signatures of MS-cleavable crosslinkers. They search the MS2 spectra for the characteristic mass differences of the signature ions and then use the MS3 spectra to perform database searches to identify the sequences of the constituent peptides.

Applications in Research and Drug Development

XL-MS with cleavable crosslinkers is a powerful technique for elucidating protein structure and function.

-

Mapping Protein-Protein Interaction Networks: System-wide XL-MS studies can identify hundreds to thousands of PPIs in a single experiment, providing a global snapshot of the cellular interactome.

-

Structural Modeling of Protein Complexes: The distance constraints derived from crosslinks are used to build and validate low-resolution 3D models of protein complexes, complementing high-resolution techniques like X-ray crystallography and cryo-EM.

-

Studying Conformational Changes: By comparing crosslinking patterns under different conditions (e.g., with and without a drug candidate), it is possible to map conformational changes in proteins and protein complexes, providing insights into mechanisms of action.

-

Elucidating Signaling Pathways: Crosslinking can capture transient interactions within signaling cascades, helping to identify novel pathway components and map their connectivity.

Conclusion

MS-cleavable crosslinkers have revolutionized the field of structural proteomics. By simplifying the identification of crosslinked peptides, they have made it possible to conduct more complex, system-wide investigations of protein interactions with greater confidence. The continued development of novel cleavable chemistries, enrichment strategies, and data analysis algorithms promises to further enhance the power of XL-MS, providing ever deeper insights into the intricate molecular machinery of the cell and offering new avenues for therapeutic intervention.

References

- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Cross-Linking Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions within their native cellular environment. By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that are invaluable for understanding protein complex architecture, conformational changes, and interaction interfaces. This guide offers a comprehensive overview of the core principles, experimental protocols, and data analysis workflows integral to successful XL-MS studies.

Core Principles of Cross-Linking Mass Spectrometry

The fundamental principle of XL-MS involves the use of chemical reagents, known as cross-linkers, to form covalent bonds between amino acid side chains that are in close proximity.[1] The maximum length of the cross-linker's spacer arm defines a distance restraint between the linked residues.[1] Following the cross-linking reaction, proteins are proteolytically digested, and the resulting mixture of linear and cross-linked peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Specialized software is then used to identify the cross-linked peptides and the specific residues that have been linked, providing insights into the three-dimensional structure of the protein or protein complex.[3]

The Cross-Linking Mass Spectrometry Workflow

The typical XL-MS workflow can be broken down into several key stages, from sample preparation to data analysis. Each step requires careful optimization to ensure the generation of high-quality, reliable data.

Cross-Linking Reagents: The Key to Covalent Capture

The choice of cross-linking reagent is a critical parameter that dictates the specificity and success of an XL-MS experiment. Reagents are classified based on their reactivity, spacer arm length, cleavability, and membrane permeability.

Classification of Cross-Linking Reagents

Common Cross-Linking Reagents

The selection of an appropriate cross-linker is paramount for a successful XL-MS experiment. The table below summarizes the properties of several commonly used cross-linking reagents.

| Cross-Linker | Reactivity | Spacer Arm (Å) | Cleavable? | Membrane Permeable? |

| DSS (disuccinimidyl suberate) | Amine-to-Amine | 11.4 | No | Yes |

| BS3 (bis(sulfosuccinimidyl) suberate) | Amine-to-Amine | 11.4 | No | No |

| DSG (disuccinimidyl glutarate) | Amine-to-Amine | 7.7 | No | Yes |

| DSSO (disuccinimidyl sulfoxide) | Amine-to-Amine | 10.1 | MS-cleavable (CID) | Yes |

| DSBU (disuccinimidyl dibutyric urea) | Amine-to-Amine | 12.5 | MS-cleavable (CID/ETD) | Yes |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Amine-to-Carboxyl | 0 | No | No |

| SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Amine-to-Sulfhydryl | 8.3 | No | Yes |

| SDA (succinimidyl 4,4'-azipentanoate) | Photoreactive Amine | 9.2 | No | Yes |

Detailed Experimental Protocols

This section provides detailed methodologies for key XL-MS experiments. It is important to note that optimization of these protocols is often necessary for specific protein systems and experimental goals.

In-Solution Cross-Linking of Purified Proteins

This protocol is suitable for studying the structure of purified proteins or reconstituted protein complexes.

Materials:

-

Purified protein sample (1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.

-

Cross-linking reagent (e.g., DSS, BS3) stock solution (10-50 mM in anhydrous DMSO).

-

Quenching solution (e.g., 1 M Tris-HCl or 1 M ammonium bicarbonate).

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reducing agent (e.g., 10 mM DTT).

-

Alkylating agent (e.g., 55 mM iodoacetamide).

-

Protease (e.g., Trypsin, Lys-C).

-

Formic acid.

Procedure:

-

Protein Preparation: Ensure the protein sample is in a cross-linking compatible buffer at a concentration of 10-20 µM.

-

Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to a final concentration of 0.5-2 mM. Incubate the reaction for 30-60 minutes at room temperature or on ice.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Denaturation, Reduction, and Alkylation: Add denaturing buffer to the quenched reaction. Add DTT and incubate for 30 minutes at 37°C. Cool to room temperature and add iodoacetamide, then incubate for 20 minutes in the dark.

-

Proteolytic Digestion: Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M. Add protease at a 1:50 to 1:100 (protease:protein, w/w) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptide mixture using a C18 StageTip or equivalent.

In-Gel Cross-Linking of Protein Complexes

This method is useful for analyzing protein complexes separated by native gel electrophoresis.

Materials:

-

Protein complex sample.

-

Native polyacrylamide gel electrophoresis (PAGE) system.

-

Gel staining solution (e.g., Coomassie Brilliant Blue).

-

Destaining solution.

-

In-gel digestion reagents (as described above).

-

Cross-linking reagent solution (e.g., 0.1-1 mM in a suitable buffer).

Procedure:

-

Native Gel Electrophoresis: Separate the protein complexes on a native PAGE gel.

-

Gel Staining and Excision: Stain the gel to visualize the protein bands. Excise the band corresponding to the protein complex of interest.

-

In-Gel Cross-Linking: Incubate the gel piece in the cross-linking reagent solution for 30-60 minutes.

-

Quenching and Washing: Quench the reaction and wash the gel piece extensively with a compatible buffer.

-

In-Gel Digestion: Perform in-gel denaturation, reduction, alkylation, and proteolytic digestion of the cross-linked proteins within the gel piece.

-

Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

-

Sample Cleanup: Combine the extracts, dry them in a vacuum centrifuge, and desalt the peptides.

Enrichment of Cross-Linked Peptides

Cross-linked peptides are often present in low abundance. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve their detection.

Size Exclusion Chromatography (SEC) Protocol:

-

Sample Loading: Resuspend the desalted peptide digest in the SEC mobile phase and inject it onto an appropriate SEC column.

-

Fractionation: Collect fractions based on the elution profile. Cross-linked peptides, being larger, will typically elute in the earlier fractions.

-

Fraction Pooling and Analysis: Pool the relevant fractions, dry them, and resuspend them in a suitable buffer for LC-MS/MS analysis.

Mass Spectrometry Analysis

The acquisition of high-quality MS/MS data is crucial for the successful identification of cross-linked peptides.

Recommended MS Parameters:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is highly recommended for accurate mass measurements of precursor and fragment ions.

-

Fragmentation Method: A combination of fragmentation methods can be beneficial. Higher-energy collisional dissociation (HCD) is commonly used. For MS-cleavable cross-linkers, collision-induced dissociation (CID) is often employed to induce cleavage of the linker. Electron-transfer dissociation (ETD) can be advantageous for sequencing larger, highly charged cross-linked peptides.

-

Data Acquisition: A data-dependent acquisition (DDA) method is typically used. It is often beneficial to prioritize the fragmentation of precursor ions with higher charge states (≥3+), as cross-linked peptides tend to be more highly charged.

-

MSn Strategies: For MS-cleavable cross-linkers, an MS2-MS3 or "pseudo-MS3" strategy can be employed. In an MS2 experiment, the cross-linker is cleaved, and the masses of the constituent linear peptides are identified. In a subsequent MS3 experiment, these linear peptides are fragmented for sequencing.

Data Analysis and Visualization

Specialized software is required to handle the complexity of XL-MS data. The software must be able to identify pairs of peptides linked by a cross-linker from the complex MS/MS spectra.

Common XL-MS Data Analysis Software:

| Software | Key Features | Availability |

| MeroX | User-friendly interface, supports various cross-linkers including MS-cleavable ones. | Free |

| pLink | High-speed search engine, supports a wide range of cross-linkers. | Free |

| xQuest/xProphet | Robust statistical model for false discovery rate (FDR) estimation. | Free |

| Xi | Supports a variety of cross-linkers and allows for quantitative analysis. | Free |

| MaxLynx | Integrated into the MaxQuant environment. | Free |

The output from these programs is a list of identified cross-linked residue pairs, which serve as distance restraints for structural modeling. These restraints can be visualized on existing protein structures or used to build de novo models of protein complexes.

Conclusion

Cross-linking mass spectrometry is a versatile and powerful tool for probing protein structure and interactions. By providing crucial distance information, XL-MS complements other structural biology techniques and offers unique insights into the dynamic nature of protein complexes in their native state. Careful experimental design, optimization of protocols, and the use of appropriate data analysis tools are essential for harnessing the full potential of this technology in research and drug development.

References

The DC4 Crosslinker: An In-Depth Technical Guide for Studying Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DC4 crosslinker, a powerful tool for the structural and functional analysis of protein complexes. DC4 is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent that has gained prominence in the field of proteomics and structural biology. Its unique chemical properties enable the covalent capture of protein-protein interactions (PPIs) within their native cellular environment, providing valuable insights for academic research and drug discovery.

Introduction to the DC4 Crosslinker

The DC4 crosslinker is formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide. It is designed for cross-linking mass spectrometry (XL-MS), a technique that utilizes chemical crosslinkers to create covalent bonds between interacting amino acid residues in proteins. These crosslinks serve as distance constraints, providing information about the three-dimensional structure of proteins and the interfaces of protein complexes.

The key feature of DC4 is its mass spectrometry-cleavable nature. The central 1,4-diazoniabicyclo[2.2.2]octane (DABCO) core is susceptible to fragmentation during tandem mass spectrometry (MS/MS) analysis. This fragmentation pattern simplifies the identification of cross-linked peptides, a significant challenge in traditional XL-MS workflows.

Physicochemical Properties and Mechanism of Action

The utility of the DC4 crosslinker is rooted in its distinct chemical and physical characteristics. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₂Br₂N₄O₈ | [1] |

| Molecular Weight | 640.3 g/mol | [1] |

| Spacer Arm Length | ~18 Å | [2] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [2] |

| Target Residues | Primary amines (Lysine ε-amino group, protein N-terminus) | [2] |

| Optimal pH Range | 7.2 - 9.0 | |

| Cleavability | MS-cleavable (Collision-Induced Dissociation) | |

| Solubility | Soluble in aqueous buffers (e.g., 1 M solutions) |

The mechanism of action of DC4 involves the reaction of its two NHS-ester reactive groups with primary amines on proteins. This reaction forms stable amide bonds, covalently linking the interacting proteins. The reaction is most efficient at a slightly alkaline pH, where the primary amines are deprotonated and thus more nucleophilic.

Experimental Protocols

The following sections provide detailed methodologies for utilizing the DC4 crosslinker in both in-vitro and in-vivo settings. These protocols are based on established procedures for NHS-ester crosslinkers and can be optimized for specific applications.

In-Vitro Cross-linking of Purified Protein Complexes

This protocol is suitable for studying the interactions between purified proteins.

Materials:

-

Purified protein complex (1-5 mg/mL)

-

DC4 Crosslinker

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or desalting columns.

-

Prepare DC4 Stock Solution: Immediately before use, dissolve the DC4 crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Cross-linking Reaction: Add a 20- to 50-fold molar excess of the DC4 stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DC4.

-

Sample Preparation for Mass Spectrometry: Proceed with standard proteomics sample preparation workflows, including protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

In-Vivo Cross-linking of Protein Complexes in Cells

This protocol allows for the capture of protein interactions within their native cellular context.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), pH 8.0

-

DC4 Crosslinker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Cell lysis buffer

Procedure:

-

Cell Harvesting and Washing: Harvest cultured cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.

-